molecular formula C19H20N2O3 B2789317 1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide CAS No. 1103514-40-4

1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide

Cat. No.: B2789317
CAS No.: 1103514-40-4
M. Wt: 324.38
InChI Key: ZTTQGRHFWHHKNS-UHFFFAOYSA-N
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Description

1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential antidepressant effects . Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, providing anti-inflammatory benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide is unique due to its specific combination of functional groups and the indoline core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-20-19(23)17-12-14-5-3-4-6-16(14)21(17)18(22)11-13-7-9-15(24-2)10-8-13/h3-10,17H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTQGRHFWHHKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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